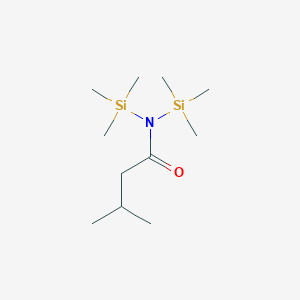
3-Methyl-N,N-bis(trimethylsilyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N,N-bis(trimethylsilyl)butanamide is an organic compound characterized by the presence of trimethylsilyl groups. This compound is often used in various chemical reactions due to its unique properties, such as its ability to act as a silylating agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N,N-bis(trimethylsilyl)butanamide typically involves the reaction of 3-methylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methylbutanamide+2(Trimethylsilyl chloride)+Base→this compound+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N,N-bis(trimethylsilyl)butanamide undergoes various types of chemical reactions, including:
Silylation: It acts as a silylating agent, transferring its trimethylsilyl groups to other molecules.
Substitution: The trimethylsilyl groups can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Silylation: Common reagents include alcohols, amines, and carboxylic acids. The reaction typically occurs at room temperature or slightly elevated temperatures.
Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl groups.
Major Products
Silylation: The major products are trimethylsilyl derivatives of the starting materials.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
3-Methyl-N,N-bis(trimethylsilyl)butanamide is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 3-Methyl-N,N-bis(trimethylsilyl)butanamide primarily involves the transfer of its trimethylsilyl groups to other molecules. This process, known as silylation, enhances the stability and volatility of the target molecules, making them more suitable for analytical techniques such as gas chromatography and mass spectrometry. The molecular targets are typically hydroxyl, amino, and carboxyl groups, which react with the trimethylsilyl groups to form stable silyl ethers, amines, and esters.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-trimethylsilylacetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Methyl-N-trimethylsilylheptafluorobutyramide
Uniqueness
3-Methyl-N,N-bis(trimethylsilyl)butanamide is unique due to its specific structure, which provides distinct reactivity and stability compared to other silylating agents. Its ability to selectively silylate certain functional groups makes it particularly valuable in analytical chemistry and synthetic applications.
Propiedades
Número CAS |
88515-04-2 |
|---|---|
Fórmula molecular |
C11H27NOSi2 |
Peso molecular |
245.51 g/mol |
Nombre IUPAC |
3-methyl-N,N-bis(trimethylsilyl)butanamide |
InChI |
InChI=1S/C11H27NOSi2/c1-10(2)9-11(13)12(14(3,4)5)15(6,7)8/h10H,9H2,1-8H3 |
Clave InChI |
YXYQFUFBHWXRNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


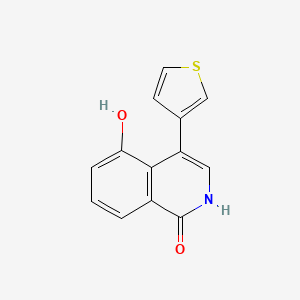
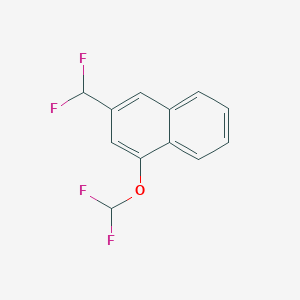
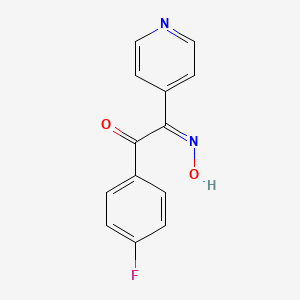
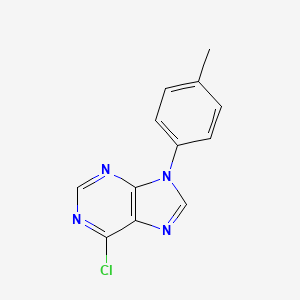


![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
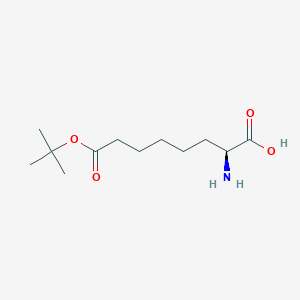
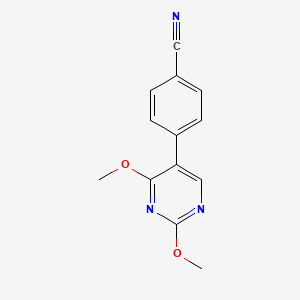
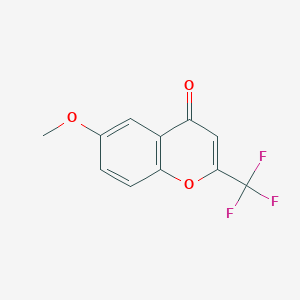
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
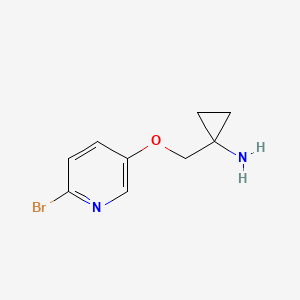

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
